molecular formula C9H10ClF2NO3 B2741432 3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride CAS No. 2470435-91-5

3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

Cat. No. B2741432
CAS RN: 2470435-91-5
M. Wt: 253.63
InChI Key: XBKUSFRXPFNWJP-UHFFFAOYSA-N
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Description

3-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2470435-91-5 . It has a molecular weight of 253.63 . The IUPAC name for this compound is 3-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 3-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is 1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants possess significant biological activities. For example, rosmarinic acid exhibits high antioxidant activity, and specific structural features of carboxylic acids influence their antimicrobial and cytotoxic activities. The presence of hydroxyl groups plays a role in the biological activities of these compounds, highlighting the importance of structural differences in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) have been studied for their in vitro antioxidant activities, showing that structural modifications can enhance their effectiveness. The presence of an unsaturated bond in the side chain and modifications in the aromatic ring or carboxylic function significantly influence their antioxidant activity. These studies provide a foundation for optimizing the structure of antioxidants to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Chlorogenic Acid and Its Pharmacological Properties

Chlorogenic Acid (CGA) demonstrates a broad range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's effects on lipid and glucose metabolism suggest its potential for treating metabolic disorders such as diabetes and obesity. This review highlights CGA's diverse biological and pharmacological effects, suggesting its utility as a natural food additive and in therapeutic applications (Naveed et al., 2018).

Environmental and Health Concerns of Perfluoroalkyl Acids

Research on the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has gained attention due to their persistence and bioaccumulation potential. These compounds are associated with various health risks, prompting research into their effects and the need for safer alternatives. This review summarizes the developmental toxicity of these compounds, suggesting avenues for future research to better understand their hazards (Lau et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKUSFRXPFNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(CN)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

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